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Compound of Interest |

2-Amino-3-(dimethylamino)-2-
Compound Name:
methylpropanoic acid

CAS No.: 1249298-70-1

\ J

Executive Summary

2-Amino-3-(dimethylamino)-2-methylpropanoic acid represents a high-value "unnatural”
amino acid building block that combines two critical properties for therapeutic peptide and
conjugate design:

e Conformational Constraint & Stability: The

-methyl group creates steric hindrance that restricts backbone rotation (favoring helical
structures like

-helices) and blocks access to proteolytic enzymes (enhancing plasma half-life).[1][2]

e Tunable Cationic Character: The

-dimethylamino group acts as a tertiary amine base (approximate pKa ~9.0-9.5), providing
pH-responsive solubility and potential endosomal escape capabilities (“proton sponge”
effect) without the nucleophilic reactivity of primary amines.[1][2]

This guide provides the rationale, synthesis protocols, and conjugation methodologies to utilize
this molecule as a pharmacokinetic enhancer and solubility tag in peptide therapeutics and
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Antibody-Drug Conjugates (ADCs).[1]

Chemical Rationale & Mechanism
Structural Advantages over Standard Residues

Unlike its neurotoxic analog BMAA (

-methylamino-L-alanine), this

-disubstituted derivative is designed for metabolic stability.[1]

Feature Chemical Basis Drug Delivery Benefit

Protease Resistance:

Quaternary Eliminates the primary
o abstraction site for many
-Methylation -carbon replaces the acidic proteases; sterically blocks the
-proton.[1] active site of enzymes like

trypsin/chymotrypsin.[1][2]

Orthogonal Chemistry: Does
not require protection during
Fmoc-SPPS (unlike Lys/Orn).
).[1[2] [1][2] Acts as a solubilizing

Dimethylamino group (
Tertiary Amine Side Chain

cationic handle at physiological
pH.[1][2]

Conformational Locking:
Induces strong helical
) Tetrasubstituted carbon center.  propensity, stabilizing bioactive
Steric Bulk ) )
[11[2] peptide conformations and
increasing receptor affinity.[1]

[2]

Mechanism of Action: The "Stealth & Charge" Effect

The incorporation of Me2z-Aib into a peptide sequence creates a local "hotspot"” of stability.[1]
The
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-methyl group forces the backbone into a rigid conformation, while the dimethylamino group
recruits water molecules, preventing aggregation of hydrophobic payloads.[1]
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Figure 1: Mechanistic contribution of Mez-Aib to therapeutic peptide performance.[1]
Pre-Conjugation Workup: Protection Strategy
Before use in Solid-Phase Peptide Synthesis (SPPS), the

-amino group must be Fmoc-protected.[1] The side chain tertiary amine remains free as it is
non-nucleophilic under acylation conditions.[1][2]

Protocol A: Fmoc-Protection of Me2-Aib

Obijective: Convert free amino acid to Fmoc-Mez-Aib-OH.[1] Difficulty: Moderate (Steric
hindrance at

-amine).

Materials:
e 2-Amino-3-(dimethylamino)-2-methylpropanoic acid (HCI salt).[1]
e Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester).[1]

e Sodium Carbonate (

)-[11[2]
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Dioxane/Water (1:1 v/v).[1][2]

Procedure:

Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of the amino acid in 25 mL of 10%

(aq). Ensure pH is >9.0. Add 25 mL Dioxane.[1][2]

Addition: Cool to 0°C. Add 1.1 eq of Fmoc-OSu dropwise dissolved in minimal dioxane.

Reaction: Allow to warm to room temperature (RT) and stir vigorously for 18 hours. Note:
Steric hindrance requires longer reaction times than standard alanine.[1]

Workup:
o Evaporate dioxane under reduced pressure.[1][2]
o Dilute aqueous residue with water (50 mL) and wash with diethyl ether (

mL) to remove unreacted Fmoc-OSu.[1][2]

o Critical Step: Acidify the aqueous phase carefully to pH 2-3 using 1N HCI.[1][2] Do not go
below pH 2 to avoid protonating the Fmoc group or causing cleavage.

o Extract the product into Ethyl Acetate (
mL).[1][Z]
Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexane/Ethyl Acetate.[1][2]

Validation: Verify via LC-MS (Expected Mass: MW + Fmaoc).

Protocol: Solid-Phase Peptide Synthesis (SPPS)
Incorporation

Context: Coupling
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-disubstituted amino acids is notoriously difficult due to extreme steric hindrance.[1] Standard
HBTU/DIEA protocols often fail, leading to deletion sequences.[1][2]

Protocol B: The "Difficult Coupling” Cycle

Applicability: Inserting Fmoc-Mez-Aib-OH into a growing peptide chain.[1]
Reagents:

e Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
3-oxid hexafluorophosphate) or PyAOP.[1]

o Base: HOAt (1-Hydroxy-7-azabenzotriazole) + TMP (2,4,6-Trimethylpyridine) or DIEA.[1]
e Solvent: DMF (Dimethylformamide).[1][2]
Step-by-Step Methodology:

e Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 min. Deprotect previous
Fmoc group (20% Piperidine/DMF).[1][2]

» Activation (Pre-activation is crucial):
o Dissolve Fmoc-Mez-Aib-OH (4.0 eq) and HATU (3.8 eq) in minimal DMF.[1][2]
o Add HOAt (4.0 eq) and DIEA (8.0 eq).[1][2]
o Allow to activate for 2 minutes (color change to yellow/orange).[1][2]
e Coupling:
o Add activated mixture to the resin.[1][2]
o Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W).

o Alternative (Manual): Double couple. Shake for 2 hours at RT, drain, and repeat with fresh
reagents for 2 hours.

o Capping: Perform an acetylation step (

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://en.wikipedia.org/wiki/%CE%92-Methylamino-L-alanine
https://en.wikipedia.org/wiki/%CE%92-Methylamino-L-alanine
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cbr01551
https://en.wikipedia.org/wiki/%CE%92-Methylamino-L-alanine
https://en.wikipedia.org/wiki/%CE%92-Methylamino-L-alanine
https://en.wikipedia.org/wiki/%CE%92-Methylamino-L-alanine
https://en.wikipedia.org/wiki/%CE%92-Methylamino-L-alanine
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cbr01551
https://en.wikipedia.org/wiki/%CE%92-Methylamino-L-alanine
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cbr01551
https://en.wikipedia.org/wiki/%CE%92-Methylamino-L-alanine
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cbr01551
https://en.wikipedia.org/wiki/%CE%92-Methylamino-L-alanine
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cbr01551
https://en.wikipedia.org/wiki/%CE%92-Methylamino-L-alanine
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cbr01551
https://en.wikipedia.org/wiki/%CE%92-Methylamino-L-alanine
https://www.sigmaaldrich.com/HK/zh/product/aldrich/cbr01551
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1464868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

/Pyridine) immediately after coupling to terminate any unreacted chains.[1][2]

e Subsequent Deprotection:

o De-Fmoc using 20% Piperidine/DMF with 0.1M DBU (1,8-Diazabicyclo[5.4.0Jundec-7-
ene).[1] Note: Steric bulk makes Fmoc removal slower; DBU accelerates this.[2]

Troubleshooting Table:

Issue Cause Solution
Steric clash at Switch to PyAOP/HOAY;
Incomplete Coupling Increase temp to 90°C
-carbon.[1] (Microwave).

Use TMP (collidine) instead of

Racemization Over-activation.[1][2]
DIEA as the base.[1][2]

Zwitterionic nature of side Use NMP (N-methyl-2-

Poor Solubility _ _ .
chain.[1][2] pyrrolidone) instead of DMF.[1]

Protocol: Synthesis of a pH-Responsive Linker

Application: Creating a drug-linker construct where Mez-Aib serves as a solubility enhancer and
pH-sensor for an ADC payload.

Workflow:

e Loading: Load Fmoc-Me2-Aib-OH onto 2-Chlorotrityl Chloride resin (for C-terminal acid
retention).

e Elongation: Couple a cleavable linker (e.g., Val-Cit-PAB) to the N-terminus.[1][2]

o Cleavage: Cleave from resin using 1% TFA/DCM (mild acid) to retain side chain protecting
groups on the linker (if any), though Mez-Aib side chain is free.[1][2]

o Note: The dimethylamino group will be protonated.[1][2]
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¢ Conjugation: React the free C-terminus of the Linker-Me2-Aib construct with the amine of a
cytotoxic payload (e.g., MMAE) using COMU/DIEA.[1]

Start: Fmoc-Me2-Aib-OH

:

1. Resin Loading
(2-CTC Resin)

l

2. Fmoc Removal
(20% Piperidine)

Steric Challenge

3. Linker Coupling
(Val-Cit-PAB + HATU)

;

4. Mild Cleavage
(1% TFA/DCM)

l

5. Payload Conjugation
(Amide Bond Formation)

Final: Soluble Drug-Linker

Click to download full resolution via product page
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Figure 2: Workflow for integrating Mez-Aib into a Drug-Linker construct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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dimethylamino-2-methylpropanoic-acid-for-drug-delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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